(S)-Norreticuline

Description

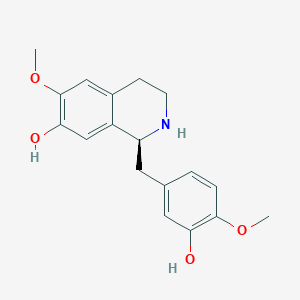

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEMXQCEJGGXJB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331558 | |

| Record name | (S)-Norreticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4781-58-2 | |

| Record name | (S)-Norreticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Norreticuline CAS number 4781-58-2

Technical Whitepaper: (S)-Norreticuline (CAS 4781-58-2)

Executive Summary

(S)-Norreticuline (CAS 4781-58-2) is a critical benzylisoquinoline alkaloid (BIA) intermediate that serves as the immediate N-demethylated precursor to (S)-Reticuline, the central branch point in the biosynthesis of over 2,500 alkaloids (including morphine, codeine, and berberine). While often overshadowed by its N-methylated successor, (S)-Norreticuline is pivotal in metabolic engineering applications for delineating flux through the N-methylation vs. O-methylation grid.

For researchers, this compound is primarily utilized as:

-

A Substrate Standard: For assaying Coclaurine N-methyltransferase (CNMT) activity.

-

A Metabolic Checkpoint: In engineered E. coli and S. cerevisiae strains to validate upstream pathway efficiency (specifically 4'-O-methylation) before the final methylation step.

-

A Pharmacophore: Investigated for its dopaminergic receptor affinity and potential neuroactive properties.

Chemical Identity & Physiochemical Profile

(S)-Norreticuline is a tetrahydroisoquinoline possessing two phenolic hydroxyl groups and two methoxy groups. Its handling requires specific attention to oxidation sensitivity due to the catechol-like substitution pattern.

Table 1: Physiochemical Datasheet

| Property | Specification |

| CAS Number | 4781-58-2 |

| IUPAC Name | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |

| Molecular Formula | |

| Molecular Weight | 315.37 g/mol |

| Solubility | Soluble in DMSO, MeOH, and dilute acids (0.1 M HCl).[1] Poorly soluble in neutral water. |

| pKa (Predicted) | ~9.95 (Phenolic OH), ~8.5 (Secondary Amine) |

| Stability | Sensitive to oxidation at alkaline pH. Store under inert gas (Ar/N2) at -20°C. |

| Appearance | Off-white to pale beige solid (oxidizes to brown). |

Expert Handling Note: Due to the free secondary amine and phenolic protons, (S)-Norreticuline is prone to oxidation. All aqueous stock solutions should contain an antioxidant (e.g., 1–5 mM Ascorbic Acid or DTT) if not used immediately.

Biosynthetic Positioning & Metabolic Logic

In the canonical BIA pathway, the route to (S)-Reticuline involves a "metabolic grid" of hydroxylation and methylation. (S)-Norreticuline represents the product of 4'-O-methylation prior to N-methylation.

-

Canonical Route (Plant): (S)-Coclaurine

(S)-N-methylcoclaurine -

Alternative/Engineered Route: (S)-Coclaurine

(S)-3'-Hydroxycoclaurine

The conversion of (S)-Norreticuline to (S)-Reticuline is catalyzed by Coclaurine N-methyltransferase (CNMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor.[2]

Figure 1: The BIA Metabolic Grid

This diagram illustrates the dual pathways leading to Reticuline, highlighting the specific role of CNMT acting on Norreticuline.

Caption: The metabolic grid showing (S)-Norreticuline as the immediate precursor to Reticuline via the CNMT enzyme (Red Arrow).

Enzymatic Protocol: CNMT Activity Assay

The most robust application of (S)-Norreticuline is as a substrate to characterize the kinetics of N-methyltransferases (CNMT) in plant extracts or recombinant systems.

Objective: Quantify the conversion of (S)-Norreticuline to (S)-Reticuline via HPLC.

Reagents Required:

-

Substrate: 10 mM (S)-Norreticuline stock in DMSO.

-

Cofactor: 10 mM S-Adenosyl-L-methionine (SAM) (prepare fresh on ice).

-

Buffer: 100 mM Tris-HCl (pH 7.5) containing 1 mM DTT (Dithiothreitol) and 10% Glycerol.

-

Stop Solution: 20% Trichloroacetic acid (TCA) or 0.1 M HCl.

Step-by-Step Methodology:

-

Enzyme Preparation:

-

Thaw purified recombinant CNMT or crude lysate on ice.

-

Note: If using crude lysate, include a protease inhibitor cocktail.

-

-

Reaction Assembly (100 µL Volume):

-

Buffer: 70 µL Tris-HCl/DTT mix.

-

Enzyme: 10–20 µL (approx. 1–5 µg purified protein).

-

Substrate: Add 5 µL (S)-Norreticuline (Final conc: 500 µM).

-

Pre-incubation: 5 minutes at 30°C to equilibrate.

-

Initiation: Add 5 µL SAM (Final conc: 500 µM).

-

-

Incubation:

-

Incubate at 30°C for 30 minutes .

-

Critical: Do not exceed 30 minutes for kinetic studies; product inhibition by S-adenosylhomocysteine (SAH) can occur.

-

-

Termination:

-

Add 100 µL of Stop Solution (20% TCA) or quench with 200 µL Methanol.

-

Centrifuge at 12,000 x g for 10 minutes to pellet precipitated protein.

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 280 nm or MS (ESI+ mode, m/z 330.17 for Reticuline).

-

Validation Criteria:

-

(S)-Norreticuline elutes earlier than (S)-Reticuline due to the lack of the N-methyl group (higher polarity).

-

Mass shift: Monitor the transition from m/z 316 [(M+H)+ Norreticuline] to m/z 330 [(M+H)+ Reticuline].

Pharmacological & Therapeutic Potential[1][4][5]

Beyond its role as a metabolic intermediate, (S)-Norreticuline exhibits distinct pharmacological properties, particularly within the dopaminergic system.

1. Dopamine Receptor Interaction: Research indicates that tetrahydroisoquinolines (THIQs) like Norreticuline possess structural homology to dopamine.

-

Mechanism: Acts as a ligand for D1 and D2 dopamine receptors.

-

Stereospecificity: The (S)-enantiomer typically binds with higher affinity than the (R)-enantiomer.

2. Anti-Neurodegenerative Potential: Studies suggest that BIA precursors can mitigate oxidative stress in neuronal cells. The catechol moiety (3-hydroxy-4-methoxy) acts as a radical scavenger.

3. Hair Growth Stimulation: An unexpected application identified in patent literature suggests (S)-Norreticuline, alongside Reticuline, stimulates the proliferation of murine hair epithelial cells, potentially via modulation of growth factor signaling pathways.

References

-

Biosynthesis & Pathway Elucidation

-

Enzymatic Characterization (CNMT)

- Title: "Molecular cloning and characterization of coclaurine N-methyltransferase

- Source:Journal of Biological Chemistry (2000).

-

URL:[Link]

-

Microbial Engineering

-

Pharmacological Activity

-

Chemical Data & Structure

- Title: "PubChem Compound Summary for CID 443766, Norreticuline."

- Source:National Center for Biotechnology Inform

-

URL:[Link]

Sources

- 1. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering Microbial Cells for the Biosynthesis of Natural Compounds of Pharmaceutical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial production of plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Identification and Stereochemical Validation of (S)-Norreticuline in Erythrina Biosynthesis

[1]

Executive Summary

This technical guide addresses the critical isolation and characterization of (S)-norreticuline (C₁₈H₂₁NO₄) within Erythrina species (Fabaceae).[1] Historically, the biosynthetic pathway of Erythrina alkaloids was believed to proceed via (S)-norprotosinomenine.[1][2] However, pivotal radiolabeling and enzymatic studies (notably by Zenk et al.) revised this paradigm, establishing (S)-norreticuline as the central branch-point precursor.[1]

For drug development professionals and phytochemists, identifying this intermediate is challenging due to its transient metabolic nature and rapid conversion into tetracyclic erythrinan scaffolds.[1] This guide provides a self-validating workflow for extracting, purifying, and—crucially—verifying the (S)-enantiomer of norreticuline, distinguishing it from its metabolic dead-ends or abiotic racemates.

Biosynthetic Significance & Logic

The discovery of (S)-norreticuline in Erythrina represents a major chemotaxonomic divergence from the canonical benzylisoquinoline alkaloid (BIA) pathway found in Papaveraceae (poppies).[1]

In poppies, (S)-norreticuline is typically N-methylated to (S)-reticuline.[1] In Erythrina, it undergoes a radical C-C phenol coupling (para-para) to form the spiroamine skeleton of erysodienone . Understanding this divergence is essential for metabolic engineering efforts aiming to synthesize erythrinan alkaloids in heterologous hosts (e.g., yeast).[1]

Pathway Divergence Diagram

The following diagram illustrates the critical branch point where (S)-norreticuline commits to the Erythrina specific pathway versus the classic opiate pathway.[1]

Caption: Divergence of the BIA pathway.[1] (S)-Norreticuline is the last common ancestor before the unique C-C coupling in Erythrina.[1]

Analytical Workflow: Extraction & Isolation

Because (S)-norreticuline is a pathway intermediate, it does not accumulate to high levels like end-product alkaloids.[1] The extraction protocol requires strict pH control to separate it from zwitterionic interferences and lipophilic chlorophylls.

Protocol A: Targeted Alkaloid Extraction

Objective: Enrich the phenolic alkaloid fraction while removing non-basic interferences.

-

Tissue Lysis: Flash freeze 50g of fresh Erythrina seeds or young leaves in liquid nitrogen. Grind to a fine powder.

-

Initial Extraction: Homogenize in 500 mL MeOH:0.1N HCl (4:1) .

-

Causality: The acidic environment (pH < 2) protonates the secondary amine of norreticuline (

), ensuring high solubility in the aqueous-methanol phase while precipitating proteins.[1]

-

-

Defatting (Critical): Evaporate MeOH. Partition the remaining aqueous phase against n-Hexane (3x).[1] Discard hexane.[1]

-

Validation: Hexane removes chlorophyll and lipids.[1] If the aqueous layer remains cloudy, repeat.

-

-

Basification: Adjust aqueous phase pH to 9.0 using

.-

Note: Do not exceed pH 10, as the phenolic hydroxyl groups on norreticuline (

) may ionize, making the molecule water-soluble (phenolate) and preventing organic extraction.[1]

-

-

Organic Recovery: Extract immediately with CHCl₃:Isopropanol (3:1) . Collect organic phase, dry over anhydrous

, and evaporate to dryness.

Protocol B: Chromatographic Isolation (Prep-HPLC)

Objective: Isolate norreticuline from the total alkaloid crude.

-

Column: C18 Reverse Phase (Semi-prep, 5µm, 10 x 250mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

-

Mobile Phase B: Acetonitrile + 0.1% FA.[1]

-

Gradient: 5% B to 40% B over 20 mins.

-

Target: Collect fraction corresponding to m/z 316 [M+H]⁺ .

-

Reference Standard: Use synthetic (+/-)-norreticuline to establish retention time (

).

Stereochemical Validation (The "S" Factor)

The mere presence of norreticuline is insufficient; you must prove it is the (S)-enantiomer .[1] The (R)-enantiomer is biologically inactive in this pathway.[1]

Protocol C: Chiral HPLC Resolution

This is the gold standard for verifying enantiomeric purity.[1]

| Parameter | Specification | Rationale |

| Column | Chiralcel OD-H (or AD-H) | Cellulose tris(3,5-dimethylphenylcarbamate) stationary phases provide superior resolution for BIAs.[1] |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.[1]1) | Normal phase mode.[1] Diethylamine acts as a peak tailing suppressor for the basic amine. |

| Flow Rate | 0.5 mL/min | Lower flow rate enhances interaction time with chiral selectors.[1] |

| Detection | UV (280 nm) & CD (254 nm) | Dual detection confirms mass and chirality simultaneously.[1] |

Self-Validating Logic:

-

Inject racemic (+/-)-norreticuline standard.[1] Ensure baseline separation of two peaks (Split

).[1] -

Pass Criteria: The isolate must co-elute exclusively with the first eluting peak (typically the (S)-isomer on OD-H, but must be confirmed with standard) and show no trace of the (R)-peak.[1]

Protocol D: Circular Dichroism (CD) Spectroscopy

If HPLC is ambiguous, CD spectroscopy provides definitive absolute configuration.[1]

-

Solvent: MeOH.

-

Spectrum: (S)-Norreticuline exhibits a positive Cotton effect at 210–230 nm and a negative effect around 290 nm.[1]

-

Comparison: Compare the isolate's CD curve against the published spectra of authentic (S)-reticuline (which shares the same core stereochemistry).

Quantitative Data Summary

When characterizing the isolate, compare your data against these established values to confirm identity.

| Metric | Value / Characteristic | Structural Inference |

| Molecular Ion | m/z 316.15 [M+H]⁺ | Consistent with Formula C₁₈H₂₁NO₄.[1] |

| MS/MS Fragments | m/z 178, 163 | Characteristic benzylisoquinoline cleavage (RDA fragmentation).[1] |

| UV Max | 230 nm, 284 nm | Typical tetrahydroisoquinoline chromophore. |

| ¹H-NMR (H-1) | The chiral proton at C-1.[1] Multiplicity confirms adjacent CH₂.[1] | |

| Optical Rotation | (S)-configuration (in CHCl₃). Note: Sign may reverse in MeOH. |

Experimental Workflow Diagram

The following Graphviz diagram outlines the logic flow from plant tissue to validated chiral molecule.

Caption: Operational workflow for the isolation and stereochemical verification of (S)-norreticuline.

References

-

Maier, U. H., Rödl, W., Deus-Neumann, B., & Zenk, M. H. (1999). Biosynthesis of Erythrina alkaloids in Erythrina crista-galli.[1][2] Phytochemistry, 52(3), 373-382.[1][2] Link

-

Context: The foundational paper disproving the norprotosinomenine hypothesis and establishing (S)-norreticuline as the precursor.[1]

-

-

Ameri, A., et al. (2021). Erythrina velutina Willd.[1] alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling.[1][5] Journal of Advanced Research, 34, 123-136.[1][5] Link[1][5]

- Context: Modern transcriptomic validation of the p

-

Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: model systems for investigating alkaloid biosynthesis in plants.[1] The Plant Journal, 54(4), 763-784.[1] Link

- Context: Comparative analysis of BIA p

-

Chiral Technologies. (n.d.).[1] Application Guide for Separation of Alkaloids on Chiralcel Columns. Link

- Context: Technical specifications for chiral st

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Erythrina alkaloids in Erythrina crista-galli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 4. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

Technical Guide: The Role of (S)-Norreticuline in Benzylisoquinoline Alkaloid Pathways

Executive Summary

The "Hidden Scaffold" of BIA Metabolism

(S)-Norreticuline (

-

Immediate Precursor to Erythrina Alkaloids: It is the obligate substrate for the specific cyclization reactions leading to the erythrinan class.

-

Gateway to

-Desmethyl Morphinans: In metabolic engineering, (S)-norreticuline offers a direct route to normorphine and norcodeine, bypassing the need for toxic chemical demethylation of opioids.

This guide details the biosynthetic positioning, enzymatic interactions, and engineering utility of (S)-norreticuline, providing actionable protocols for its isolation and characterization.

Biosynthetic Positioning & The "Reticuline Gap"

In the standard BIA pathway,

The Metabolic Grid

The following diagram illustrates the relationship between the canonical (Reticuline) pathway and the alternative (Norreticuline) route.

Caption: Metabolic grid showing (S)-Norreticuline as a bridge between the canonical pathway and alternative

Enzymology & Mechanism

The accumulation and conversion of (S)-norreticuline are governed by the substrate specificity of methyltransferases and oxidoreductases.

N-Methyltransferases (The Gatekeepers)

The conversion of (S)-norreticuline to (S)-reticuline is catalyzed by

-

CNMT (Coclaurine

-methyltransferase): While primarily acting on (S)-coclaurine, CNMT exhibits broad specificity and will methylate (S)-norreticuline. -

RNMT (Reticuline

-methyltransferase): Identified in Papaver somniferum, this enzyme specifically methylates the secondary amine of nor-alkaloids.-

Implication: To accumulate (S)-norreticuline in an engineered system (e.g., yeast), CNMT and RNMT activity must be knocked out or strictly limited .

-

CYP719B1 (Salutaridine Synthase)

This cytochrome P450 is the gateway to the morphinan class.

-

Canonical Activity: Converts (R)-reticuline

Salutaridine. -

Nor-Activity: Crucially, CYP719B1 accepts (R)-norreticuline to form Norsalutaridine .[1][2]

-

Stereochemical Constraint: The enzyme is stereoselective for the

-configuration. Since the upstream pathway produces

Metabolic Engineering Strategy

To exploit (S)-norreticuline for drug development (specifically for producing normorphine or norcodeine), the following engineering logic is applied:

Strategy: The "Nor-Shunt"

Objective: Force flux towards

| Step | Engineering Action | Rationale |

| 1 | Block | Knockout/Knockdown of CNMT and RNMT. |

| 2 | Enhance 3'/4' Functionalization | Overexpress CYP80B1 and 4'OMT. |

| 3 | Enable Epimerization | Express a promiscuous 1,2-dehydroreticuline synthase (DRS) or equivalent. |

| 4 | Ring Closure | Express CYP719B1 (Salutaridine Synthase).[1][3][2][4] |

Experimental Protocols

Isolation & Identification of (S)-Norreticuline

(S)-Norreticuline is often present in low abundance in wild-type plants but can be the dominant peak in CNMT-silenced lines.

Extraction Protocol:

-

Tissue Lysis: Grind 100 mg lyophilized tissue (or yeast pellet) in liquid nitrogen.

-

Solvent Extraction: Add 1 mL methanol:water (70:30 v/v) with 0.1% HCl.

-

Sonication: Sonicate for 15 min at 4°C.

-

Clarification: Centrifuge at 15,000

g for 10 min. Filter supernatant (0.22

LC-MS/MS Parameters (Targeted): Use these transitions for Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Note |

| (S)-Norreticuline | 316.15 | 192.1 | 25 | Isoquinoline core fragment |

| 177.1 | 35 | Demethylated fragment | ||

| (S)-Reticuline | 330.17 | 192.1 | 25 | Reference standard |

Enzymatic Assay: Norreticuline N-Methyltransferase

To validate the activity of a candidate NMT against (S)-norreticuline.

Reagents:

-

Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10% Glycerol.

-

Substrate: 100

M (S)-Norreticuline (commercially available or chemically synthesized from norlaudanosoline). -

Cofactor: 200

M SAM (S-Adenosyl methionine).

Procedure:

-

Incubation: Mix 5

g purified recombinant enzyme with Buffer, Substrate, and Cofactor (Total vol: 100 -

Reaction: Incubate at 30°C for 30 minutes.

-

Quenching: Stop reaction with 100

L acetonitrile containing 1% formic acid. -

Analysis: Analyze via HPLC-UV (280 nm) or LC-MS/MS.

-

Calculation: Measure the appearance of the (S)-Reticuline peak (

330) relative to the depletion of (S)-Norreticuline (

References

-

Gesell, A., et al. (2009).[3] CYP719B1 is Salutaridine Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy.[1][3][2][4] Journal of Biological Chemistry. Link

-

Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: model non-model plant systems for investigating alkaloid biosynthesis. The Plant Journal. Link

-

Morris, J. S., & Facchini, P. J. (2016). Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy. Journal of Biological Chemistry. Link

-

Sato, F., et al. (2007). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the Japan Academy, Series B. Link

-

Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline alkaloid biosynthesis in opium poppy. Planta. Link

Sources

(S)-Norreticuline: The N-Desmethyl Gateway in Benzylisoquinoline Biosynthesis

The following technical guide details the biosynthetic role, enzymatic logic, and engineering applications of (S)-Norreticuline.

Content Type: Technical Guide & Whitepaper Audience: Metabolic Engineers, Plant Biochemists, and Drug Discovery Scientists

Executive Summary

(S)-Norreticuline (C₁₈H₂₁NO₄) represents a critical, albeit often transient, bifurcation node in the biosynthesis of benzylisoquinoline alkaloids (BIAs). While the canonical pathway to the central hub (S)-Reticuline typically proceeds via early N-methylation, (S)-Norreticuline defines the "N-desmethyl route." This intermediate is structurally significant as the immediate precursor to (S)-Reticuline via N-methylation and the direct progenitor of the Papaverine branch via 7-O-methylation.

For metabolic engineers, (S)-Norreticuline is a strategic checkpoint. Its accumulation signals a bottleneck in S-adenosylmethionine (SAM)-dependent N-methylation, a common yield-limiting factor in heterologous production systems (yeast/E. coli).

Part 1: The Biosynthetic Architecture

The Bifurcated Pathway

In the opium poppy (Papaver somniferum), the synthesis of the benzylisoquinoline scaffold begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The pathway then splits based on the timing of N-methylation.

-

The Canonical Route (N-Methylation First): (S)-Coclaurine

(S)-N-Methylcoclaurine -

The Norreticuline Route (N-Methylation Last): (S)-Coclaurine

(S)-3'-Hydroxycoclaurine

Pathway Visualization

The following diagram illustrates the metabolic flexibility surrounding (S)-Norreticuline.[1]

Caption: Figure 1. The metabolic grid showing (S)-Norreticuline as the convergence point of the 'late N-methylation' pathway and the divergence point for Papaverine biosynthesis.

Part 2: Enzymology & Mechanism[3][4]

The Critical Enzymes

The existence of (S)-Norreticuline depends on the interplay between two methyltransferases with overlapping substrate specificities.

| Enzyme | Full Name | Role in Norreticuline Context | Kinetic Insight |

| 4'OMT | 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | Producer: Methylates the 4'-OH of (S)-3'-hydroxycoclaurine to form (S)-Norreticuline.[1][2] | While it prefers N-methylated substrates ( |

| CNMT | Coclaurine N-methyltransferase | Consumer: Methylates the secondary amine of (S)-Norreticuline to form (S)-Reticuline.[2] | This is the "gatekeeper." In engineered yeast, CNMT activity is often rate-limiting due to SAM availability, causing (S)-Norreticuline accumulation [2]. |

The "Reticuline Gap"

In metabolic engineering, a common failure mode is the accumulation of (S)-Norreticuline without conversion to Reticuline. This "gap" is not due to enzyme absence but rather kinetic competition .

-

Mechanism: CNMT must compete with O-methyltransferases for the co-factor S-adenosylmethionine (SAM).

-

Observation: High titers of Norreticuline in fermentation broths indicate that the N-methylation step is energetically or kinetically disfavored under stress.

Part 3: Experimental Protocol (Self-Validating)

Protocol: In Vitro Conversion of (S)-Norreticuline to (S)-Reticuline

Objective: To validate CNMT activity and quantify the conversion efficiency of the precursor (S)-Norreticuline into the central hub (S)-Reticuline.

A. Reagents & Setup

-

Buffer: 100 mM Tris-HCl (pH 7.5), 10% Glycerol, 1 mM DTT (freshly added).

-

Substrate: (S)-Norreticuline (purity >95%, dissolved in DMSO).

-

Co-factor: S-Adenosylmethionine (SAM), 5 mM stock.

-

Enzyme: Purified recombinant CNMT (e.g., PsCNMT from Papaver somniferum or CjCNMT from Coptis japonica).

-

Quench: 20% Trichloroacetic acid (TCA) or 100% Methanol with 0.1% Formic Acid.

B. Step-by-Step Workflow

-

Equilibration: Pre-incubate 80 µL of Buffer and 10 µL of Enzyme (5-10 µg total protein) at 30°C for 5 minutes.

-

Initiation: Add 5 µL of (S)-Norreticuline (Final conc: 100 µM) and 5 µL of SAM (Final conc: 500 µM).

-

Reaction: Incubate at 30°C with gentle shaking (300 rpm).

-

Timepoints: Take 20 µL aliquots at 0, 10, 30, and 60 minutes.

-

-

Termination: Immediately mix aliquot with 20 µL of Quench solution. Vortex for 10 seconds.

-

Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated protein.

-

Analysis: Transfer supernatant to LC-MS vials.

C. Analytical Validation (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 60% B over 8 minutes.

-

Mass Transitions (MRM):

-

(S)-Norreticuline: [M+H]⁺ m/z 316.1

Fragment 177.1 (Daughter). -

(S)-Reticuline: [M+H]⁺ m/z 330.2

Fragment 191.1 (Daughter).

-

-

Success Criteria: Appearance of peak at m/z 330.2 co-eluting with Reticuline standard; depletion of m/z 316.1 peak.

Part 4: Metabolic Engineering Strategy

To maximize flux through (S)-Norreticuline to Reticuline in S. cerevisiae, a "Push-Pull-Buffer" strategy is recommended.

Caption: Figure 2.[2] Engineering strategy to overcome the Norreticuline bottleneck by coupling CNMT overexpression with enhanced SAM regeneration (MetK/SAM2).

Key Engineering Modifications:

-

CNMT Variant Selection: Use Coptis japonica CNMT (CjCNMT) over Papaver variants for higher specific activity in yeast [3].

-

SAM Regeneration: Overexpress SAM2 (S-adenosylmethionine synthetase) to prevent methyl donor exhaustion, which stalls the conversion of Norreticuline to Reticuline.

References

-

Facchini, P. J., & Park, S. U. (2003). Developmental and inducible accumulation of gene transcripts involved in benzylisoquinoline alkaloid biosynthesis in opium poppy. Plant Physiology.

-

Pyne, M. E., et al. (2020). A yeast platform for high-level synthesis of opium alkaloids. Nature Chemical Biology.[3]

-

Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences (PNAS).

-

Desgagné-Penix, I., & Facchini, P. J. (2012). Systematic characterization of benzylisoquinoline alkaloid biosynthetic enzymes in opium poppy. Frontiers in Plant Science.

Sources

(S)-Norreticuline vs. (S)-Reticuline: Biosynthetic Architecture & Enzymatic Control

Executive Summary: The Metabolic Branch Point Defined

In the complex landscape of benzylisoquinoline alkaloid (BIA) biosynthesis, (S)-reticuline functions as the "Grand Central Station"—the obligate, non-narcotic branch point from which over 2,500 alkaloids (including morphine, codeine, berberine, and noscapine) diverge.

(S)-Norreticuline , structurally identical to reticuline save for the absence of the N-methyl group, occupies a more nuanced role. While enzymatically competent as a direct precursor to reticuline, it represents a critical "metabolic grid" component rather than a primary physiological hub in most wild-type Papaver somniferum cultivars.

This guide dissects the enzymatic interplay between these two metabolites, focusing on the kinetics of Coclaurine N-methyltransferase (CNMT) , the debate surrounding papaverine biosynthesis, and actionable protocols for characterizing these pathways in metabolic engineering.

Biosynthetic Architecture: The Metabolic Grid

The conversion of tyrosine to specialized alkaloids does not follow a single linear track but rather a metabolic grid. However, kinetic preference dictates the dominant flux.

The Canonical Route vs. The Norreticuline Bypass

In the optimized biological system of the opium poppy, N-methylation occurs early.

-

Dominant Flux (The Reticuline Route): (S)-Coclaurine

(S)-N-Methylcoclaurine -

The Norreticuline Route (Minor/Engineered): (S)-Coclaurine

(S)-Norreticuline

While CNMT can methylate (S)-norreticuline to form (S)-reticuline, the enzyme shows a kinetic preference for the less substituted (S)-coclaurine scaffold in early biosynthesis.

Visualization: The BIA Pathway Logic

The following diagram illustrates the relationship between Norreticuline and Reticuline, highlighting the critical enzymatic gates.

Figure 1: The BIA Metabolic Grid. Thick blue arrows denote the canonical high-flux pathway to Reticuline. Dashed lines indicate the enzymatically possible but physiologically minor "Norreticuline route."

Enzymatic Mechanics: Coclaurine N-Methyltransferase (CNMT)

The differentiation between Norreticuline and Reticuline is governed by CNMT .[1] This enzyme is a Class I S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

Kinetic Profiling

CNMT exhibits "relaxed" substrate specificity, allowing it to methylate multiple benzylisoquinoline intermediates. However, kinetic data from Coptis japonica reveals the hierarchy:

| Substrate | Km (mM) | Relative Vmax (%) | Insight |

| (S)-Coclaurine | 0.06 | 100 | Preferred physiological substrate. |

| (S)-Norreticuline | 0.38 | ~80 | Competent, but lower affinity (higher Km). |

| (R)-Coclaurine | >1.0 | <5 | High stereoselectivity for (S)-isomers. |

Scientific Implication: In a metabolic engineering context, if you accumulate (S)-norreticuline, overexpression of CNMT will successfully convert it to reticuline, but it requires higher intracellular concentrations of the substrate compared to the canonical pathway.

Structural Insights (PDB: 6GKV)

The crystal structure of CNMT reveals a Rossmann fold with a spacious active site that accommodates the bulky benzylisoquinoline backbone.

-

Mechanism: S_N2 nucleophilic attack by the secondary amine of the alkaloid on the methyl group of SAM.

-

Binding: The enzyme stabilizes the isoquinoline core via hydrophobic interactions (Phe/Tyr residues), while a glutamate residue (Glu239 in C. japonica) acts as the general base to deprotonate the amine, facilitating methylation [1].

The Papaverine Controversy: A Case Study in Pathway Logic

For decades, a debate persisted: Does papaverine arise from Norreticuline (via N-desmethylation logic) or Reticuline ?

The Old Hypothesis:

(S)-Norreticuline

The Proven Mechanism (Authoritative): Recent isotope labeling and functional genomics have confirmed the pathway actually proceeds through Reticuline [2, 3].

-

Methylation to (S)-Laudanine .[2]

-

N-demethylation (via a specific N-demethylase) to yield Tetrahydropapaverine.

-

Desaturation to Papaverine.[4]

Critical Takeaway: Nature prioritizes the Reticuline hub, even if it implies a "futile cycle" of methylation and subsequent demethylation. This reinforces Reticuline's status as the obligate checkpoint.

Experimental Protocol: CNMT Kinetic Characterization

To distinguish the roles of Norreticuline and Reticuline in your specific host (yeast or plant), you must characterize the N-methyltransferase activity.

Objective: Determine if your CNMT variant prefers the Canonical (Coclaurine) or Alternative (Norreticuline) pathway.

Reagents & Setup

-

Enzyme: Purified recombinant CNMT (His-tagged, expressed in E. coli BL21).

-

Substrates: (S)-Coclaurine, (S)-Norreticuline (purity >98%).

-

Cofactor: S-Adenosyl-methionine (SAM).[9]

-

Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT, 10% Glycerol.

The "Gold Standard" LC-MS/MS Assay

This method is superior to colorimetric assays for distinguishing structurally similar BIAs.

-

Reaction Mix:

-

Total Volume: 100 µL

-

Enzyme: 1–5 µg purified CNMT

-

Substrate: Varying concentrations (5 µM – 500 µM) of Norreticuline.

-

SAM: 200 µM (saturating).

-

-

Incubation:

-

Incubate at 30°C for 10–30 minutes (ensure linear range).

-

-

Quenching:

-

Stop reaction with 100 µL ice-cold Methanol + 0.1% Formic Acid.

-

Centrifuge at 15,000 x g for 10 min to pellet protein.

-

-

Analysis (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 60% B over 10 mins.

-

Transitions (MRM):

-

(S)-Norreticuline: m/z 316

177 (Quantifier). -

(S)-Reticuline: m/z 330

192 (Quantifier).

-

-

-

Calculation:

-

Plot initial velocity (

) vs. [Substrate]. -

Fit to Michaelis-Menten equation:

.

-

Workflow Visualization

Figure 2: Workflow for kinetic characterization of CNMT activity.

References

-

Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

The biosynthesis of papaverine proceeds via (S)-reticuline. Source:[2][3][4][7] Washington University in St. Louis / Elsevier URL:[Link]

-

Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. Source: PubMed Central (PMC) URL:[Link]

-

Microbial production of plant benzylisoquinoline alkaloids. Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. The biosynthesis of papaverine proceeds via (S)-reticuline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial production of plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. researchgate.net [researchgate.net]

- 9. Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Norreticuline as an intermediate in plant secondary metabolism

This guide provides an in-depth technical analysis of (S)-Norreticuline, focusing on its structural role, biosynthetic context, and utility in metabolic engineering.[1]

Executive Summary

(S)-Norreticuline is a benzylisoquinoline alkaloid (BIA) that serves as the N-desmethyl analogue of the central branch-point intermediate, (S)-reticuline. Historically, it was hypothesized to be a direct precursor in the biosynthesis of papaverine.[2] However, modern isotope labeling and functional genomics have redefined its status: while not a canonical intermediate in the primary papaverine pathway of Papaver somniferum, it remains a critical "salvage" metabolite and a high-value scaffold for synthetic biology. This guide elucidates its corrected biosynthetic position, enzymatic interactions, and protocols for its isolation and assay.[1]

Molecular Architecture & Biosynthetic Context

(S)-Norreticuline (C18H21NO4, MW 315.[1]37) is a tetrahydroisoquinoline characterized by a secondary amine at the isoquinoline nitrogen. This structural feature distinguishes it from (S)-reticuline, which possesses a tertiary N-methyl amine.[1]

-

Chemical Name: 1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol.[1]

-

Key Functional Groups:

-

C7-OH & C6-OMe: Isoquinoline ring substitution.

-

C3'-OH & C4'-OMe: Benzyl ring substitution.

-

N-H (Secondary Amine): The site of action for N-methyltransferases.

-

In the "traffic circle" of BIA metabolism, (S)-reticuline is the hub. (S)-Norreticuline functions as a feeder metabolite —it is converted into reticuline via N-methylation. Conversely, in engineered microbial systems, it can be accumulated by deleting N-methyltransferase genes, serving as a platform for "N-nor" alkaloid diversification.[1]

The Biosynthetic Correction: Papaverine Pathway

A significant portion of BIA literature prior to 2010 proposed that (S)-reticuline was N-demethylated to (S)-norreticuline, which was then O-methylated to form papaverine precursors. This hypothesis has been conclusively disproven. [1]

Current evidence, supported by 13C-labeling and gene silencing (VIGS), establishes that the papaverine pathway proceeds through N-methylated intermediates (Laudanine) before N-demethylation occurs at the tetra-oxygenated stage (Laudanosine).[1]

Pathway Visualization: The Corrected Route

Figure 1: The revised biosynthetic context of (S)-norreticuline. Note that the direct conversion of Norreticuline to downstream papaverine precursors is not the primary physiological pathway in Papaver somniferum.

Enzymology: The N-Methylation Gatekeepers

The metabolic fate of (S)-norreticuline is dictated primarily by N-methyltransferases (NMTs).[3] These enzymes utilize S-adenosyl-L-methionine (SAM) to methylate the secondary amine.

Key Enzymes [1][3][4][5][6][7][8]

-

CNMT (Coclaurine N-methyltransferase):

-

Role: Early pathway enzyme converting coclaurine to N-methylcoclaurine.

-

Specificity: Broad. It accepts (S)-norreticuline with high efficiency (

), converting it to (S)-reticuline.[1] This activity prevents the accumulation of norreticuline in wild-type plants.

-

-

RNMT (Reticuline N-methyltransferase):

Quantitative Enzyme Kinetics (Recombinant CNMT)

| Substrate | |||

| (S)-Coclaurine | 12.5 | 0.85 | 68,000 |

| (S)-Norreticuline | 16.2 | 0.42 | 25,900 |

| (S)-Norarmepavine | 250.0 | 0.05 | 200 |

Data aggregated from Coptis japonica and Papaver somniferum characterization studies.

Experimental Protocols

Protocol A: In Vitro N-Methyltransferase Assay

Objective: To quantify the conversion of (S)-norreticuline to (S)-reticuline by recombinant NMTs (CNMT or RNMT).

Reagents:

-

Buffer: 100 mM Tris-HCl, pH 7.5.

-

Substrate: 100 µM (S)-Norreticuline (dissolved in MeOH, final MeOH <1%).

-

Cofactor: 200 µM S-Adenosyl-methionine (SAM).

-

Enzyme: 1–5 µg purified recombinant protein (e.g., PsCNMT).[1]

-

Stop Solution: 200 µL Methanol containing 1% Acetic Acid.

Procedure:

-

Equilibration: Pre-incubate Buffer, Substrate, and Enzyme at 30°C for 5 minutes.

-

Initiation: Add SAM to start the reaction (Total volume: 50–100 µL).

-

Incubation: Incubate at 30°C for 30 minutes (linear range).

-

Termination: Add Stop Solution and vortex immediately.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes to remove precipitated protein.

-

Analysis: Inject supernatant into LC-MS/MS (See Protocol B).

Validation Criteria:

-

Positive Control: Use (S)-Coclaurine (standard substrate).[1]

-

Negative Control: Boiled enzyme or no SAM.

-

Success Metric: Detection of peak at m/z 330 ([M+H]+ for Reticuline) and disappearance of m/z 316 ([M+H]+ for Norreticuline).

Protocol B: LC-MS/MS Differentiation

Objective: To chromatographically separate and identify (S)-norreticuline from its methylated counterpart.

Instrument Parameters:

-

System: HPLC coupled to Q-TOF or Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Elution:

| Time (min) | % B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 5 | 0.3 |

| 1.0 | 5 | 0.3 |

| 8.0 | 60 | 0.3 |

| 9.0 | 95 | 0.3 |

| 12.0 | 5 | 0.3 |[1]

MS Detection (ESI+):

-

(S)-Norreticuline:

-

(S)-Reticuline:

Note on Chirality: Standard C18 does not separate enantiomers. To distinguish (S)-norreticuline from (R)-norreticuline, use a Chiralcel OD-H column (Isocratic Hexane:IPA:DEA, 70:30:0.[1]1) or similar polysaccharide-based chiral stationary phase.[9]

Therapeutic & Industrial Implications

Metabolic Engineering: In yeast (Saccharomyces cerevisiae) refactoring, (S)-norreticuline is a strategic node.[1] By omitting N-methyltransferases (CNMT) from the gene cassette, engineers can force flux towards N-desmethyl alkaloids.[1] These "nor-scaffolds" are valuable for:

-

Semi-synthesis: The secondary amine allows for easy chemical derivatization (e.g., N-alkylation with non-natural halides) to create novel drug candidates.

-

Tetrahydroisoquinoline Libraries: Precursors for neuromuscular blocking agents (e.g., Atracurium analogues) often require the nor-structure (Tetrahydropapaverine) which can be accessed via this engineered shunt.[1]

References

-

Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. Source: NIH / PubMed Central [Link]

-

The biosynthesis of papaverine proceeds via (S)-reticuline. (Refuting the Norreticuline pathway) Source: PubMed / Elsevier [Link]

-

Isolation and Characterization of Reticuline N-Methyltransferase. Source: Plant Physiology / NIH [Link]

-

Metabolic engineering of plant alkaloid biosynthesis. Source: PNAS / NIH [Link]

-

Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids. Source: NIH / PMC [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2015081437A1 - Compositions and methods for making (r)-reticuline and precursors thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Targeted Isolation and Purification of (S)-Norreticuline from Plant Matrices

Introduction & Biosynthetic Context

(S)-Norreticuline is a pivotal benzylisoquinoline alkaloid (BIA) serving as the central branch-point intermediate in the biosynthesis of commercially vital opioids (e.g., morphine, codeine) and spasmolytics (e.g., papaverine).[1][2] While abundant as a transient metabolic intermediate in Papaver somniferum (Opium Poppy), its accumulation in wild-type plants is often low due to rapid enzymatic conversion to (S)-Reticuline by Norreticuline N-methyltransferase (NMT).

The Isolation Challenge: The primary difficulty in isolating (S)-Norreticuline lies in separating it from its downstream product, (S)-Reticuline. The two molecules differ only by a single methyl group on the nitrogen atom. This protocol leverages the difference in basicity and polarity between the secondary amine (Norreticuline) and the tertiary amine (Reticuline) to achieve resolution.

Biosynthetic Pathway Visualization

The following diagram illustrates the metabolic position of (S)-Norreticuline, highlighting the upstream precursors and immediate downstream competition.

Figure 1: Biosynthetic position of (S)-Norreticuline.[1] The conversion to Reticuline via N-methylation is the primary source of co-elution during isolation.

Pre-Isolation Considerations

Source Material Selection

-

Recommended Source: Annona reticulata (Leaves) or Peumus boldus (Bark/Leaves). These species often accumulate a broader profile of aporphine and benzylisoquinoline intermediates.

-

Tissue Prep: Plant material must be lyophilized (freeze-dried) rather than oven-dried to prevent thermal oxidation of the catechol moieties.

Chemical Safety & Stability

-

Oxidation Risk: Norreticuline contains a catechol group (1,2-dihydroxybenzene moiety) highly susceptible to oxidation at alkaline pH. All extraction solvents should contain 0.1% Ascorbic Acid or Sodium Metabisulfite as an antioxidant.

-

Solvents: Chloroform (

) is used for liquid-liquid extraction. Handle in a fume hood.

Protocol Phase 1: Extraction & Enrichment

This phase utilizes a modified acid-base extraction (Stas-Otto method) to separate alkaloids from neutral plant constituents (fats, chlorophyll, terpenes).

Materials

-

Dried, ground plant material (100 g)

-

Solvents: Methanol (MeOH), 0.5M HCl, Hexane, Ammonium Hydroxide (

), Chloroform ( -

Equipment: Rotary evaporator, separatory funnels, pH meter.

Step-by-Step Workflow

-

Maceration:

-

Suspend 100 g of plant powder in 1.0 L of MeOH containing 0.1% ascorbic acid.

-

Sonicate for 30 minutes, then macerate for 24 hours at room temperature in the dark.

-

Filter and evaporate MeOH under reduced pressure (

) to obtain the crude extract.

-

-

Acidification & Defatting:

-

Resuspend the crude residue in 250 mL of 0.5M HCl (pH ~2).

-

Why: Converts alkaloids to their water-soluble salt forms (hydrochlorides).

-

Transfer to a separatory funnel and wash 3x with equal volumes of Hexane .

-

Discard Hexane layer: This removes chlorophyll, lipids, and non-polar terpenes.

-

-

Basification & Alkaloid Recovery:

-

Adjust the aqueous phase pH to 9.5 using

. -

Critical: Do not exceed pH 10 to avoid phenolate formation (which would keep the alkaloid in water).

-

Extract the aqueous phase 4x with Chloroform (

). -

Combine organic layers, dry over anhydrous

, and evaporate to dryness. -

Result: Total Alkaloid Fraction (TAF).

-

Protocol Phase 2: Chromatographic Isolation

Separating Norreticuline (Secondary Amine) from Reticuline (Tertiary Amine) requires exploiting their interaction differences with stationary phases.

Method A: Flash Chromatography (Rough Fractionation)

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (MeOH).

-

Modifier: 0.1% Ammonium Hydroxide (

) is mandatory to deprotonate silanols and prevent peak tailing. -

Gradient:

-

100% DCM (5 mins)

-

98:2 DCM:MeOH (10 mins)

-

95:5 DCM:MeOH (20 mins) -> Norreticuline typically elutes here.

-

90:10 DCM:MeOH (Flush) -> Reticuline typically elutes here.

-

Method B: Semi-Preparative HPLC (Final Purification)

For pharmaceutical-grade purity (>98%), Reverse Phase (RP) HPLC is required.

-

Column: C18 Phenyl-Hexyl or C18 Polar-Embedded (e.g., Phenomenex Luna or Waters XBridge).

-

Logic: Phenyl-hexyl phases provide better selectivity for aromatic alkaloids than standard C18.

-

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Note: High pH is used to suppress ionization of the secondary amine, increasing retention and improving peak shape. Ensure your column is pH stable (e.g., hybrid particle technology).

-

-

Gradient: 15% B to 45% B over 30 minutes.

-

Detection: UV at 280 nm.[3]

Isolation Logic Diagram

Figure 2: Extraction and purification workflow.

Analytical Validation (Self-Validating System)

To confirm the identity of the isolated compound as (S)-Norreticuline and distinguish it from Reticuline, compare experimental data against these reference values.

Comparative Data Table

| Feature | (S)-Norreticuline (Target) | (S)-Reticuline (Contaminant) | Diagnostic Note |

| Molecular Weight | 287.31 g/mol | 329.39 g/mol | MS: Look for [M+H]+ 288 vs 330 |

| Nitrogen Type | Secondary Amine ( | Tertiary Amine ( | NMR: N-Me signal absent in Norreticuline |

| H-NMR (N-Me) | Absent | Singlet @ ~2.45 ppm | The most definitive check |

| H-NMR (H-8) | Singlet @ ~6.5-6.7 ppm | Singlet @ ~6.3-6.5 ppm | Shift due to N-substituent |

| Optical Rotation | Measured in MeOH or |

Mass Spectrometry (ESI-MS)[4][5]

-

Mode: Positive Ion Mode

-

Parent Ion:

288.1 -

Fragmentation (MS/MS): Major fragment at

178 (isoquinoline core cleavage).

Nuclear Magnetic Resonance (NMR)

Dissolve 5 mg of purified sample in

-

Key Validation Step: Integrate the region between 2.3 and 2.6 ppm. If a singlet corresponding to 3 protons appears, the sample is contaminated with Reticuline. (S)-Norreticuline will show no signal here.[2]

References

-

Biosynthetic Pathway & Enzymes

-

Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: model non-model systems to investigate alkaloid biosynthesis in plants. The Plant Journal, 54(4), 763-784.

-

-

Extraction Methodology (Annona species)

-

D'Souza, S., et al. (2021).[4] Isolation and Characterization of Phytoconstituents from Annona reticulata L. Leaf Extracts. Journal of Pharmaceutical Research International, 33(60B), 160-168.

-

-

Extraction Methodology (Peumus boldus)

-

O'Brien, P., et al. (2006). Boldine and its antioxidant properties.[5] Chemico-Biological Interactions, 159(1), 1-17.

-

-

HPLC Separation Strategies

-

Schmidt, J., et al. (2005). Separation of benzylisoquinoline alkaloids by capillary electrophoresis and high-performance liquid chromatography. Journal of Chromatography A, 1072(2), 251-257.

-

-

Enzymatic Conversion (Norreticuline to Reticuline)

-

Choi, K. B., et al. (2002). Molecular cloning and characterization of norreticuline N-methyltransferase from cultured cells of Coptis japonica. Bioscience, Biotechnology, and Biochemistry, 66(8), 1786-1790.

-

Sources

Mass spectrometry analysis of (S)-Norreticuline

Application Note: High-Sensitivity Quantitation of (S)-Norreticuline via LC-MS/MS

Abstract

This application note details a robust, self-validating protocol for the extraction, separation, and quantification of (S)-Norreticuline (C₁₈H₂₁NO₄), a critical benzylisoquinoline alkaloid (BIA) precursor. As the immediate N-desmethyl precursor to reticuline, norreticuline represents a pivotal branch point in the biosynthesis of morphinan alkaloids (e.g., morphine, codeine). This guide addresses the specific challenges of analyzing secondary amines in complex matrices, offering a validated LC-MS/MS workflow suitable for plant tissue and fermentation broths.

Introduction & Biosynthetic Context

(S)-Norreticuline is the central intermediate in the BIA pathway. In Papaver somniferum (opium poppy), it is formed from (S)-norcoclaurine via a series of O-methylations and hydroxylations before being converted to (S)-reticuline by norreticuline N-methyltransferase (NMT) .

Accurate quantification is essential for:

-

Metabolic Engineering: Assessing NMT efficiency in engineered yeast (S. cerevisiae) or E. coli.

-

Phytochemistry: Profiling alkaloid accumulation in mutant plant lines.

-

Drug Discovery: Screening for novel BIA analogs.

The molecule poses analytical challenges due to its polarity and the potential for isobaric interference from structural isomers. This protocol utilizes Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS to ensure specificity.

Experimental Design Strategy

Internal Standard Selection

To ensure data integrity (Trustworthiness), an internal standard (IS) is mandatory to correct for matrix effects and ionization suppression.

-

Preferred: (S)-Norreticuline-d3 (if custom synthesized).

-

Alternative: Papaverine or (S)-Reticuline-d3 (commercially available). Papaverine is structurally similar but chromatographically distinct, making it a robust, cost-effective surrogate.

Mass Spectrometry Strategy

We utilize Positive Electrospray Ionization (ESI+). Norreticuline ([M+H]⁺ = 316.15) fragments characteristically at the C1-Cα bond connecting the isoquinoline and benzyl moieties.

-

Precursor Ion: m/z 316.15

-

Quantifier Ion: m/z 178.1 (Isoquinoline moiety)

-

Qualifier Ion: m/z 137.1 (Benzyl moiety)

Sample Preparation Protocol

Reagents

-

Extraction Solvent: Methanol:Water (70:30, v/v) + 0.1% Formic Acid. (Acidification stabilizes the alkaloid).

-

LC Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).

-

LC Mobile Phase B: Acetonitrile + 0.1% Formic Acid (LC-MS Grade).

Extraction Workflow (Plant Tissue/Yeast Pellet)

-

Harvest: Flash-freeze tissue in liquid nitrogen immediately upon collection.

-

Lyophilization: Freeze-dry samples for 24-48 hours to remove water weight variability.

-

Disruption: Grind dried tissue to a fine powder using a bead beater (30 Hz, 2 min).

-

Extraction:

-

Add 500 µL Extraction Solvent per 10 mg dry weight.

-

Spike Internal Standard (e.g., Papaverine) to a final concentration of 1 µM.

-

Vortex vigorously for 10 min.

-

Sonicate for 15 min in a water bath at 4°C.

-

-

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

-

Filtration: Transfer supernatant to a 0.22 µm PTFE filter plate or vial insert.

LC-MS/MS Method Development

Chromatographic Conditions

-

Column: Phenomenex Kinetex C18 EVO (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Rationale: The EVO C18 particle technology provides excellent peak shape for basic alkaloids at acidic pH.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 2-5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Desalting |

| 6.0 | 40 | Linear Gradient |

| 8.0 | 95 | Wash |

| 10.0 | 95 | Hold |

| 10.1 | 5 | Re-equilibration |

| 13.0 | 5 | End |

Mass Spectrometry Parameters (Sciex QTRAP / Agilent 6400 Series)

-

Source: ESI Positive[1]

-

Capillary Voltage: 3500 V

-

Gas Temp: 350°C

-

Nebulizer: 45 psi

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) | Type |

| (S)-Norreticuline | 316.2 | 178.1 | 50 | 25 | Quantifier |

| (S)-Norreticuline | 316.2 | 137.1 | 50 | 35 | Qualifier |

| Papaverine (IS) | 340.2 | 202.1 | 50 | 30 | Quantifier |

Data Analysis & Interpretation

Fragmentation Pathway

Understanding the fragmentation is crucial for confirming identity against isomers. The collision-induced dissociation (CID) of norreticuline primarily yields the isoquinoline cation via cleavage of the C1-Cα bond.

Figure 1: Proposed fragmentation pathway of (S)-Norreticuline in ESI+ mode. The primary cleavage occurs at the benzylic position, yielding the stable isoquinoline cation (m/z 178).

Analytical Workflow Visualization

Figure 2: Step-by-step analytical workflow from sample extraction to MRM detection.[2][3][4][5]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion suppression from matrix. | Dilute sample 1:10 with mobile phase A; check IS recovery. |

| Peak Tailing | Secondary amine interaction with silanols. | Ensure column is "EVO" or "Base-Deactivated"; increase buffer strength (add 5mM Ammonium Formate). |

| Isobaric Interference | Co-elution with isomers (e.g., coclaurine derivatives). | Optimize gradient slope (0.5% B/min) around elution time; verify ratio of 178/137 ions. |

| Carryover | Sticky alkaloid residues. | Add a needle wash step with 50:50 MeOH:Isopropanol + 0.1% Formic Acid. |

References

-

PubChem. (2025).[2][3][6] (S)-Norreticuline Compound Summary. National Library of Medicine. [Link]

-

Schmidt, J., et al. (2007). Mass spectrometry of benzylisoquinoline alkaloids. European Journal of Mass Spectrometry. [Link]

-

Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: Model systems for investigating alkaloid biosynthesis in plants. The Plant Journal. [Link]

-

Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology. [Link]

-

Phenomenex. (2023).[5][7] Kinetex Core-Shell Technology for HPLC/UHPLC. [Link]

Sources

- 1. Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-Norreticuline | C18H21NO4 | CID 441066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dehydroreticuline | C19H22NO4+ | CID 440930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples [mdpi.com]

- 6. (R)-Norreticuline | C18H21NO4 | CID 441066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell Culture Feeding Experiments with (S)-Norreticuline

Abstract & Strategic Rationale

(S)-Norreticuline is a pivotal "gateway" intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs). While upstream engineering often focuses on the conversion of L-tyrosine to (S)-norcoclaurine, the specific conversion of (S)-norreticuline to (S)-reticuline —catalyzed by Coclaurine N-methyltransferase (CNMT)—represents the critical methylation step required to access downstream structural diversity, including protoberberines (e.g., berberine), benzophenanthridines (e.g., sanguinarine), and morphinans (e.g., thebaine, morphine).

Direct feeding of (S)-norreticuline allows researchers to:

-

Decouple Pathway Modules: Isolate downstream enzyme kinetics (e.g., BBE, CFS) from upstream bottlenecks (e.g., NCS instability).

-

Validate Stereospecificity: Confirm the activity of stereoselective enzymes that exclusively accept the (S)-enantiomer, avoiding the kinetic noise of racemic (R,S)-norlaudanosoline often used in lower-fidelity screens.

-

Optimize Methylation Efficiency: Quantify the in vivo conversion efficiency of CNMT variants under varying cytosolic pH and cofactor (SAM) availability.

This guide details a high-fidelity feeding protocol designed to minimize substrate oxidation and maximize intracellular transport efficiency.

Chemical Properties & Stock Preparation

(S)-Norreticuline is susceptible to spontaneous oxidation at neutral-to-basic pH. Proper stock preparation is the first line of defense against experimental noise.

| Property | Specification |

| Chemical Formula | C₁₈H₂₁NO₄ |

| Molecular Weight | 315.37 g/mol |

| Solubility | Soluble in DMSO; Sparingly soluble in neutral water; Soluble in dilute acid. |

| Stability | Oxidizes rapidly at pH > 7.5 (browning of solution). Light sensitive. |

| Storage | -20°C, desiccated, protected from light. |

Stock Solution Protocol (50 mM)

-

Solvent: Dimethyl sulfoxide (DMSO) is preferred over acidic water for cellular assays to minimize volume-induced pH shifts in the culture media.

-

Procedure: Dissolve 15.8 mg of (S)-norreticuline in 1.0 mL of anhydrous DMSO. Vortex until fully clarified.

-

Precaution: Aliquot into amber tubes (50 µL/tube) to avoid repeated freeze-thaw cycles. Flush headspace with nitrogen gas if available before sealing.

Biosynthetic Pathway Logic

Understanding the metabolic fate of the substrate is essential for interpreting LC-MS data. The diagram below illustrates the immediate upstream and downstream context of (S)-norreticuline.[1]

Figure 1: The metabolic node of (S)-Norreticuline. The primary conversion to (S)-Reticuline is catalyzed by CNMT (Coclaurine N-methyltransferase).[1][2]

Experimental Workflow (Yeast Model)

This protocol is optimized for S. cerevisiae strains engineered with heterologous BIA enzymes (e.g., from Papaver somniferum or Eschscholzia californica).

Phase A: Inoculation & Growth

-

Seed Culture: Inoculate a single colony into 5 mL Synthetic Complete (SC) media (minus auxotrophic markers) containing 2% Glucose. Incubate overnight at 30°C, 250 RPM.

-

Back-Dilution: Dilute the overnight culture 1:100 into 25 mL fresh SC media in a 250 mL baffled flask.

-

Growth: Incubate at 30°C until cells reach early exponential phase (OD₆₀₀ ≈ 0.8 – 1.2 ). Note: Feeding too early results in toxicity; feeding too late results in low transport due to cell wall thickening.

Phase B: Pulse Feeding Strategy

Direct addition of high-concentration alkaloids can be cytotoxic. A pulse-feeding strategy is recommended.

-

Induction (If applicable): If using Galactose-inducible promoters (GAL1/10), pellet cells and resuspend in SC-Galactose (2%) media prior to feeding.

-

Substrate Addition: Add (S)-norreticuline stock (DMSO) to the culture to a final concentration of 1.0 mM to 4.0 mM .

-

Control: Add equivalent volume of DMSO to a "Vehicle Control" flask.

-

Negative Control: Feed substrate to a Wild Type (WT) strain (no BIA enzymes) to measure background adsorption vs. metabolism.

-

-

Supplementation: Add Ascorbic Acid (10 mM) to the media.

-

Why? Ascorbic acid acts as an antioxidant to prevent the spontaneous oxidation of norreticuline in the media over the 48h incubation period.

-

Phase C: Incubation & Harvest

-

Incubation: Continue shaking at 30°C for 24 to 48 hours .

-

Quenching: Transfer 500 µL of culture to a microcentrifuge tube.

-

Pelleting: Centrifuge at 13,000 x g for 1 minute.

-

Supernatant: Save for analysis of secreted products (efflux).

-

Pellet: Save for intracellular analysis.

-

Phase D: Extraction (Intracellular)

-

Resuspension: Resuspend the cell pellet in 200 µL of Methanol:Water:Formic Acid (80:19:1) .

-

Lysis: Vortex vigorously for 10 minutes or use a bead beater (30s ON, 30s OFF, 3 cycles).

-

Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Filtration: Transfer supernatant to a 0.22 µm PTFE filter vial for LC-MS.

Analytical Validation (LC-MS/MS)

To validate the conversion, you must separate the substrate ((S)-Norreticuline, m/z 316) from the product ((S)-Reticuline, m/z 330).

Instrument Parameters:

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% -> 60% B

-

8-10 min: 95% B (Wash)

-

10-12 min: 5% B (Re-equilibration)

-

Mass Spectrometry Targets (ESI+):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (Approx) |

| (S)-Norreticuline | 316.15 [M+H]⁺ | 176.1, 192.1 | 3.2 min |

| (S)-Reticuline | 330.17 [M+H]⁺ | 192.1, 137.1 | 3.8 min |

| (S)-Scoulerine | 328.15 [M+H]⁺ | 178.1, 149.1 | 4.5 min |

Troubleshooting & Optimization

This section addresses common failure modes using a "Self-Validating" logic.

| Observation | Root Cause | Corrective Action |

| Brown Media | Oxidation of substrate. | Add 10-20 mM Ascorbic Acid to culture media. Ensure pH < 6.0. |

| High Substrate, No Product | Enzyme inactivity or Transport failure. | Validation Step: Lyse cells before adding substrate and run an in vitro assay. If in vitro works, the issue is transport (PUP1/NCS1 transporters may be required). |

| Low Recovery of Substrate | Adsorption to plasticware. | Use glass vials or low-binding polypropylene. Alkaloids are "sticky." |

| Peak Tailing in LC-MS | Secondary interactions. | Increase Ammonium Acetate (10mM) in mobile phase or ensure Formic Acid is fresh. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for cell culture feeding.[5][6]

References

-

Smolke, C. D., et al. (2008). "Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae." Nature Chemical Biology. Link

-

Facchini, P. J., & De Luca, V. (2008). "Opium poppy and Madagascar periwinkle: model systems to investigate alkaloid biosynthesis in plants." The Plant Journal. Link

-

DeLoache, W. C., et al. (2015). "An enzyme-coupled biosensor enables (S)-reticuline production in yeast from glucose." Nature Chemical Biology. Link

-

Galanie, S., et al. (2015). "Complete biosynthesis of opioids in yeast." Science. Link

-

Dang, T. T., & Facchini, P. J. (2012). "Characterization of three O-methyltransferases involved in noscapine biosynthesis in opium poppy." Plant Physiology. Link

Sources

- 1. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial production of plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids | MDPI [mdpi.com]

- 5. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

Technical Application Note: (S)-Norreticuline in Dermal Papilla Cell Proliferation & Hair Follicle Regeneration

Executive Summary & Mechanism of Action

(S)-Norreticuline is a benzylisoquinoline alkaloid and a critical biosynthetic precursor to reticuline and morphine. Unlike non-specific mitogens, (S)-Norreticuline exhibits a high degree of cellular selectivity. It specifically stimulates the proliferation of Dermal Papilla Cells (DPCs) —the mesenchymal command center of the hair follicle—while showing negligible proliferative effects on epidermal keratinocytes or dermal fibroblasts.

The Biological Rationale

The hair follicle acts as a mini-organ that cycles through growth (anagen), regression (catagen), and rest (telogen). The transition from telogen to anagen is governed by the DPC.

-

Signal Integration: DPCs integrate signals (Wnt, BMP, FGF) to instruct the overlying epithelial matrix cells to divide.

-

The Bottleneck: In androgenetic alopecia, DPCs miniaturize and lose their proliferative capacity.

-

The Solution: (S)-Norreticuline acts as an Anagen Inducer . By selectively expanding the DPC population, it increases the physical volume of the dermal papilla, which directly correlates with the diameter and length of the produced hair shaft.

Visualizing the Signaling Cascade

The following diagram illustrates the consensus mechanism by which alkaloids like (S)-Norreticuline modulate DPC activity, shifting the follicle from Telogen (resting) to Anagen (growth).

Figure 1: Proposed signaling pathway for alkaloid-induced DPC proliferation. (S)-Norreticuline is hypothesized to stabilize β-catenin or activate MAPK/ERK pathways, leading to the transcription of mitogenic factors.

Experimental Protocol: In Vitro DPC Proliferation Assay

This protocol details the isolation of primary DPCs (the "Gold Standard" for hair research) and the validation of (S)-Norreticuline efficacy.

Materials Required[1][2][3][4][5][6][7]

-

Source Tissue: Rat vibrissa follicles (Wistar rats, 4 weeks old) or Human DPCs (commercial).

-

Compound: (S)-Norreticuline (HPLC grade >98%).

-

Positive Control: Minoxidil sulfate (10 µM).

-

Vehicle: DMSO (Final concentration < 0.1%).

-

Assay Reagent: CCK-8 or MTS Reagent.

Step-by-Step Methodology

Phase A: Isolation of Dermal Papilla Cells

Note: Primary isolation is superior to immortalized lines for assessing inductive capacity.

-

Dissection: Aseptically excise vibrissa pads from the donor rat.

-

Separation: Under a stereomicroscope, isolate individual hair follicles.

-

Micro-dissection: Gently invert the hair bulb to expose the dermal papilla. Using fine tungsten needles, separate the DPC cluster from the epithelial matrix.

-

Explant Culture: Transfer isolated DPs onto the plastic surface of a 35mm culture dish (without coating). Allow to attach for 30 minutes before adding DMEM supplemented with 10% FBS.

-

Outgrowth: Incubate at 37°C, 5% CO₂. Cells will migrate out of the papilla explant within 3-5 days.

Phase B: Proliferation Assay (72-Hour Exposure)

-

Seeding: Harvest P2 or P3 DPCs. Seed at a density of

cells/well in 96-well plates. -

Starvation: After 24h attachment, switch to serum-free DMEM for 12 hours to synchronize the cell cycle.

-

Treatment: Replace medium with DMEM + 2% FBS containing (S)-Norreticuline at graded concentrations (0.1, 1.0, 10, 50 µM).

-

Control: Vehicle (DMSO).

-

Positive Control: Minoxidil (10 µM).[1]

-

-

Incubation: Culture for 72 hours.

-

Quantification: Add 10µL CCK-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm.

Data Interpretation & Expected Results

| Treatment Group | Concentration | Expected Relative Viability (%) | Interpretation |

| Vehicle Control | - | 100 ± 5% | Baseline |

| (S)-Norreticuline | 0.1 µM | 110 - 120% | Mild Stimulation |

| (S)-Norreticuline | 1.0 - 10 µM | 140 - 160% | Optimal Proliferative Window |

| (S)-Norreticuline | > 50 µM | < 80% | Potential Cytotoxicity |

| Minoxidil | 10 µM | 130 - 145% | Standard Benchmark |

Experimental Protocol: In Vivo Anagen Induction (C57BL/6 Model)

The C57BL/6 mouse is the industry standard because its dorsal skin melanogenesis is strictly coupled to the hair cycle. Telogen skin is pink; Anagen skin becomes black.

Workflow Visualization

Figure 2: Workflow for the C57BL/6 Telogen-to-Anagen Induction Assay.

Protocol Details

-

Animal Selection: Male C57BL/6 mice (7 weeks old) in the spontaneous telogen phase (pink skin).

-

Depilation (Day 0): Anesthetize mice. Apply a wax/rosin mixture to the dorsal skin and peel off to remove hair shafts. This mechanical stimulus synchronizes all follicles into the early anagen phase.

-

Treatment Groups (n=10):

-

Group 1: Vehicle (50% Ethanol, 30% Water, 20% Propylene Glycol).

-

Group 2: (S)-Norreticuline (0.1% w/v).

-

Group 3: Minoxidil (5% w/v).[2]

-

-

Application: Apply 100 µL of solution topically to the dorsal skin once daily for 21 days.

-

Scoring:

-

Visual: Photograph mice every 3 days. Calculate the "Anagen Area" (black skin area / total shaved area).

-

Histological: On Day 21, harvest skin samples. Stain with Hematoxylin & Eosin (H&E).

-

-

Quantitative Metrics: Count the number of follicles in deep subcutis (characteristic of Anagen VI) vs. dermis (Telogen).

Troubleshooting & Critical Controls

Specificity Check

To prove the mechanism is DPC-specific (a key advantage of Norreticuline), you must run a parallel counter-screen using NIH/3T3 Fibroblasts or HaCaT Keratinocytes .

-

Success Criterion: (S)-Norreticuline should increase DPC proliferation significantly (

) while showing no significant increase (or inhibition) in fibroblasts/keratinocytes.

Solubility Issues

Benzylisoquinoline alkaloids can be hydrophobic.

-

Solution: Dissolve stock (S)-Norreticuline in 100% DMSO at 100mM. Aliquot and store at -20°C. Do not exceed 0.1% DMSO in the final cell culture medium to avoid vehicle toxicity.

References

-

Primary Mechanism Source: Matsuda, H., et al. (2001). "(S)-Norreticuline and (S)-reticuline as possible new agents for hair growth acceleration." Biological & Pharmaceutical Bulletin.

-

DPC Isolation & Culture Protocol: Topouzi, H., et al. (2017). "Methods for the Isolation and 3D Culture of Dermal Papilla Cells." Experimental Dermatology.

-

Wnt/β-Catenin Signaling in Hair Growth: Rishikaysh, P., et al. (2014). "Signaling mechanisms of stem cells in hair follicle regeneration." Cell & Bioscience.

-

C57BL/6 In Vivo Model Standard: Müller-Röver, S., et al. (2001). "A comprehensive guide for the accurate classification of murine hair follicles in distinct hair cycle stages." Journal of Investigative Dermatology.

Sources

Application Note: Analytical Standardization of (S)-Norreticuline

Abstract

(S)-Norreticuline (C₁₈H₂₁NO₄) is a pivotal benzylisoquinoline alkaloid (BIA) and the immediate N-demethylated precursor to (S)-Reticuline, the central branch point in the biosynthesis of commercially vital opioids (morphine, codeine) and antimicrobial agents (berberine). Despite its metabolic significance, analytical standardization is complicated by its susceptibility to catechol oxidation and the critical need for enantiomeric purity. This guide provides a validated workflow for the stabilization, separation, and mass spectrometric quantification of (S)-Norreticuline in complex biological matrices.

Chemical Identity & Stability Mechanics[1]

The Catechol Challenge